molecular formula C13H17N B13433923 (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B13433923
M. Wt: 187.28 g/mol
InChI Key: ZYTYWRZPBAHJLV-STQMWFEESA-N
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Description

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chiral, hexahydrogenated carbazole derivative that serves as a valuable synthetic intermediate and building block in advanced organic materials and medicinal chemistry research. This compound is of significant interest in the development of novel donor-acceptor-donor (D-A-D) type structures for next-generation photovoltaic materials, such as dye-sensitized solar cells (DSSCs) . The carbazole core, particularly when functionalized and partially saturated, is a privileged scaffold in organic electronics due to its excellent electron-donating properties and ability to enhance material stability . Furthermore, N-substituted carbazole derivatives are extensively investigated in pharmaceutical research for their diverse biological activities, which include antimicrobial, antitumor, and neuroprotective properties . The specific stereochemistry of the (4aS,9aS)-isomer with a 4a-methyl group makes this compound a key chiral precursor for the synthesis of complex natural product analogs and for creating novel compositions-of-matter with potential applications in drug discovery and materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(4aS,9aS)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole

InChI

InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m0/s1

InChI Key

ZYTYWRZPBAHJLV-STQMWFEESA-N

Isomeric SMILES

C[C@@]12CCCC[C@@H]1NC3=CC=CC=C23

Canonical SMILES

CC12CCCCC1NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline, which undergoes cyclization in the presence of a strong acid or base to form the carbazole core. The methyl group at the 4a position can be introduced through alkylation reactions using methylating agents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole compounds with various functional groups .

Scientific Research Applications

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Structural Variations

  • (4aR,9aS)-Isomer : The enantiomeric form of the target compound, (4aR,9aS)-hexahydrocarbazole, shares identical molecular weight and formula but differs in stereochemistry. Such stereoisomers can exhibit divergent biological activities and photophysical properties due to spatial interactions .
  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: This analog replaces the methyl group with a p-tolyl substituent, enhancing electron-donating capacity. It is a key donor unit in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), demonstrating red-shifted luminescence compared to non-hydrogenated carbazoles .
Table 1: Structural Comparison of Carbazole Derivatives
Compound Substituents Stereochemistry Key Applications
(4aS,9aS)-4a-Methyl-hexahydrocarbazole 4a-methyl 4aS,9aS Pharmacological scaffolds
9-(p-Tolyl)-hexahydrocarbazole 9-(p-tolyl) Not specified OLEDs, DSSCs
(4aR,9aS)-Hexahydrocarbazole None 4aR,9aS Asymmetric synthesis

Pharmacological Analogs

  • JAK Inhibitors : The hexahydrocarbazole scaffold is integral to kinase inhibitors. For example, 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hexahydrocarbazole was identified as a lead compound in JAK3 inhibition (IC₅₀: 5–50 nM). Modifications to this core improve metabolic stability and selectivity for JAK1/JAK2 over JAK3/TYK2 .
  • Tofacitinib : Compared to hexahydrocarbazole-based inhibitors, tofacitinib (a JAK1/3 inhibitor) shows higher selectivity but lower metabolic stability, highlighting the trade-offs in structural optimization .
Table 2: Selectivity Profiles of Kinase Inhibitors
Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM)
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hexahydrocarbazole 50 100 5
Tofacitinib 10 20 1

Luminescence and OLED Performance

Hexahydrocarbazole derivatives exhibit tunable luminescence due to their donor-acceptor-donor (D-A-D) configurations. For instance:

  • Benzochalcogenadiazole-based Dyes: Incorporating 9-(p-tolyl)-hexahydrocarbazole as a donor with 2,1,3-benzoxadiazole acceptors yields orange-red emission (500–600 nm) and high quantum yields (up to 62.6% in cyclohexane). Replacing oxygen with heavier chalcogens (S, Se) red-shifts emission without significant efficiency loss .
  • Aggregation Resistance : The aliphatic framework of hexahydrocarbazoles prevents π-π stacking, reducing aggregation-caused quenching (ACQ) compared to planar carbazoles .
Table 3: Photophysical Properties of OLED Dyes
Dye Structure Emission λ (nm) Quantum Yield (%) Application
9-(p-Tolyl)-hexahydrocarbazole + Benzoxadiazole 550–600 62.6 Orange-red OLEDs
Planar Carbazole + Benzothiadiazole 520–560 45.2 Green OLEDs

Solar Cell Sensitizers

In DSSCs, hexahydrocarbazole donors (e.g., TIM4) achieve power conversion efficiencies (PCE) comparable to cyclopenta[b]indole-based dyes (e.g., WS-2). This highlights the scaffold’s flexibility in maintaining performance despite structural variations .

Biological Activity

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 53155-47-8

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted that various N-substituted carbazoles demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Antitumor Activity

Carbazole derivatives are also recognized for their antitumor effects:

  • Compounds containing the carbazole structure have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some derivatives demonstrated effective antiproliferative activity against human carcinoma cell lines with IC50 values ranging from 0.37 to 0.96 µM .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives is gaining attention:

  • Certain studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Initial Formation : The compound can be synthesized through the hydrogenation of specific carbazole precursors.
  • Functionalization : Subsequent reactions may involve alkylation or acylation to introduce the methyl group at the 4a position.

Case Studies

StudyFindings
Reddy et al. (2015)Documented antimicrobial activities of N-substituted carbazoles against various bacterial strains with notable efficacy .
Kumar et al. (2015)Investigated the synthesis and biological evaluation of carbazole derivatives showing promising antitumor properties against colon and lung cancer cell lines .
Kaushik et al. (2015)Reported on neuroprotective effects of certain carbazole derivatives in models of oxidative stress .

Q & A

Q. What are the common synthetic routes for (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions with controlled conditions. A prominent method is the 1,3-dipolar cycloaddition (e.g., using azidomethyl oxazoline and propargyl carbazole derivatives in toluene under reflux), which yields high-purity products . Other approaches include nucleophilic aromatic substitution (e.g., fluoro-nitrobenzene with carbazole) followed by reduction using nickel chloride and sodium borohydride . Key steps involve precise temperature control, solvent selection (e.g., DMSO for reflux), and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this carbazole derivative performed?

Methodological Answer: Structural elucidation relies on advanced spectroscopic techniques:

  • 1D/2D NMR : Proton and carbon assignments are confirmed via 1H^1H, 13C^{13}C, and 15N^{15}N NMR. The 1H^1H-15N^{15}N HMBC experiment is critical for resolving nitrogen-containing moieties (e.g., triazole or oxazole rings) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular mass and fragmentation patterns.
  • Elemental analysis : Confirms stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: Stereochemical configuration (e.g., 4aR vs. 4aS) significantly impacts interactions with biological targets. For example:

  • Anticancer activity : Planar carbazole derivatives intercalate with DNA, but stereochemistry affects binding affinity and selectivity. STAT3 inhibition by dimethyl-carbazole derivatives is sensitive to substituent positioning .
  • Thermodynamic stability : Stereoisomers may exhibit varying glass transition temperatures (TgT_g), influencing their suitability as hole-transport materials in OLEDs .
    Experimental validation requires enantioselective synthesis and comparative bioassays under standardized conditions .

Q. What computational methods are used to model the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). These models:

  • Reveal charge distribution and reactive sites for electrophilic substitution.
  • Correlate with spectroscopic data (e.g., NMR chemical shifts) .
  • Guide the design of derivatives with tailored optoelectronic properties (e.g., OLED emissive layers) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Purity variations : Impurities (e.g., stereoisomers) may skew results. Use HPLC (>98% purity) and orthogonal characterization (e.g., 1H^1H-DOSY) .
  • Assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. ethanol) require standardization .
  • Structural confirmation : Re-examine NMR assignments (e.g., HMBC correlations) to rule out mischaracterization .

Q. What advanced spectroscopic techniques resolve ambiguities in nitrogen-rich carbazole derivatives?

Methodological Answer:

  • 2D 1H^1H-15N^{15}N HMBC : Maps long-range 1H^1H-15N^{15}N couplings, critical for assigning triazole or oxazole nitrogens .
  • Solid-state NMR : Resolves dynamic effects in crystalline vs. amorphous forms.
  • X-ray crystallography : Provides absolute stereochemical confirmation when suitable crystals are obtained .

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